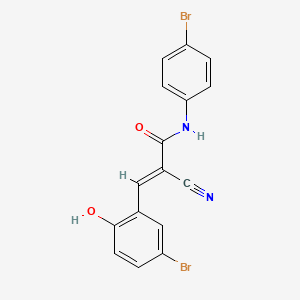
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide, also known as BAY 11-7082, is a synthetic small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in the early 2000s by researchers at Bayer AG, Germany, and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the activation of IKK, which is required for the phosphorylation and subsequent degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of target genes.
Biochemical and Physiological Effects:
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in various in vitro and in vivo models. It can suppress the expression of pro-inflammatory cytokines and chemokines, reduce tumor growth and metastasis, and inhibit the replication of viruses such as HIV-1 and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, its covalent modification of NEMO can also lead to off-target effects and toxicity, especially at higher concentrations. Therefore, careful dose optimization and toxicity testing are required for its use in lab experiments.
Direcciones Futuras
Future research on (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It could also explore the development of more potent and selective NF-κB inhibitors based on the structure of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082, as well as the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the use of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 in combination with other drugs or therapies could be investigated to enhance its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 involves a multi-step process that includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzonitrile, followed by the addition of a base and a catalyst to form the final product. The yield of the synthesis process is around 40%, and the purity of the final product can be improved through further purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. By blocking the activity of NF-κB, (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 can suppress the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tumor growth.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-12-1-4-14(5-2-12)20-16(22)11(9-19)7-10-8-13(18)3-6-15(10)21/h1-8,21H,(H,20,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKQMTAZNSVQNS-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)
![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)
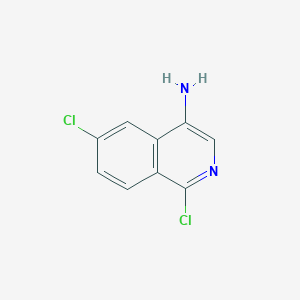
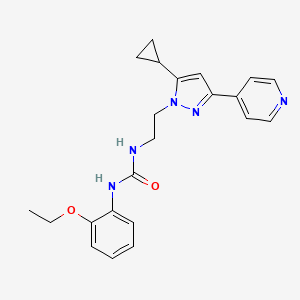
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)
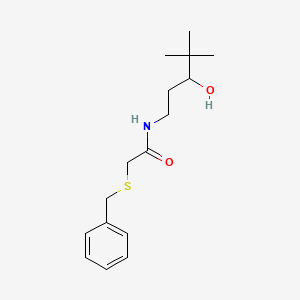
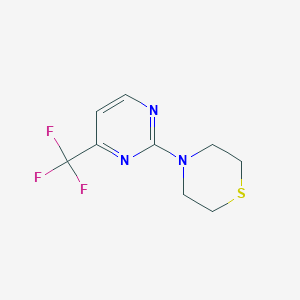
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)